N-(4-fluoro-1,3-benzothiazol-2-yl)-N-methylglycine
Overview
Description
The compound “N-(4-fluoro-1,3-benzothiazol-2-yl)-N-methylglycine” is likely to be a derivative of benzothiazole, which is a heterocyclic compound. Benzothiazoles are known for their wide range of biological activities and are used in the synthesis of various pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would consist of a benzothiazole ring substituted with a fluorine atom at the 4-position and a methylglycine group. The presence of the fluorine atom and the methylglycine group could significantly influence the compound’s chemical properties and biological activity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine atom could increase the compound’s stability and lipophilicity .Scientific Research Applications
Enantiomeric Separation and Determination
N-(4-fluoro-1,3-benzothiazol-2-yl)-N-methylglycine derivatives have been utilized in enantiomeric separations of D,L-amino acids. This involves using fluorogenic reagents like 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) for high-performance liquid chromatography (HPLC). Such separations play a crucial role in understanding the stereochemistry and biological activity of amino acids in various samples, including biological ones (Fukushima et al., 1995).
Synthesis and Pharmacological Properties
N-(4-fluoro-1,3-benzothiazol-2-yl)-N-methylglycine compounds have been synthesized for their potential antitumor properties. Studies focus on the synthesis of fluorinated benzothiazoles and their cytotoxic effects in vitro. This research provides insights into the development of new therapeutic agents (Hutchinson et al., 2001).
Reactivity in Organic Synthesis
This compound serves as a building block for Julia olefination, leading to the synthesis of alpha-fluorovinyl Weinreb amides and alpha-fluoroenones. Its role in organic synthesis demonstrates the versatility of N-(4-fluoro-1,3-benzothiazol-2-yl)-N-methylglycine in creating diverse molecular structures (Ghosh et al., 2009).
Methylglyoxal Research
N-(4-fluoro-1,3-benzothiazol-2-yl)-N-methylglycine is relevant in research on methylglyoxal (MG), a reactive alpha-oxoaldehyde. This research helps understand MG's role in diabetes and neurodegenerative diseases, as well as its formation in foodstuffs and beverages (Nemet et al., 2006).
Future Directions
properties
IUPAC Name |
2-[(4-fluoro-1,3-benzothiazol-2-yl)-methylamino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2O2S/c1-13(5-8(14)15)10-12-9-6(11)3-2-4-7(9)16-10/h2-4H,5H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPRJGYAQZGOOAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)C1=NC2=C(C=CC=C2S1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluoro-1,3-benzothiazol-2-yl)-N-methylglycine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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